

Integrating Topaz into Your Cryo-EM Workflow: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for integrating **Topaz**, a powerful machine-learning-based software, into existing cryo-electron microscopy (cryo-EM) data processing workflows. **Topaz** utilizes a novel positive-unlabeled learning approach for particle picking and deep learning for micrograph denoising, significantly enhancing the efficiency and quality of cryo-EM structure determination.[1][2]

Introduction to Topaz

Topaz is a versatile, open-source software package that addresses two critical steps in the cryo-EM pipeline: particle picking and micrograph denoising.[3][4] Its core functionalities are built upon convolutional neural networks (CNNs), which can be trained to identify particles with high accuracy, even from a small number of examples, and to effectively remove noise from micrographs, improving their interpretability.[1][5][6][7] This leads to more comprehensive particle sets, reduced manual effort, and potentially higher-resolution reconstructions.[2] **Topaz** is designed to be modular and can be seamlessly integrated into popular cryo-EM software suites such as CryoSPARC, RELION, and Appion.[2][8]

Key Features and Advantages

 Accurate Particle Picking: Employs a positive-unlabeled (PU) learning strategy, allowing the training of robust models with sparsely labeled positive examples and no requirement for manually labeled negative examples.[1][9]



- Enhanced Denoising: The **Topaz**-Denoise module significantly increases the signal-to-noise ratio (SNR) of micrographs and tomograms, aiding in the visualization of challenging particles and improving downstream processing.[5][6][7][10]
- Improved Reconstruction Quality: By identifying a more complete and representative set of
 particles, Topaz can lead to reconstructions of equal or higher quality compared to curated
 datasets.[2] In some cases, this has resulted in resolution improvements of up to 0.15 Å.[1]
- User-Friendly and Flexible: Topaz can be operated via the command line, a graphical user interface (GUI), and is integrated into various cryo-EM software packages.[2][8] Pre-trained models are available for both particle picking and denoising, offering a quick start for new users.[3][8]

Quantitative Performance Data

The following tables summarize the performance of **Topaz** in particle picking and its impact on final reconstruction resolution based on published data.

Dataset	Topaz Particle Count	Curated Particle Count	Fold Increase	Final Resolution (Topaz)	Final Resolution (Curated)
T20S proteasome (EMPIAR- 10025)	459,274	142,588	3.22x	2.7 Å	2.8 Å
80S ribosome (EMPIAR- 10028)	134,261	78,053	1.72x	3.1 Å	3.1 Å
Aldolase (EMPIAR- 10215)	184,000	50,000	3.68x	3.0 Å	3.0 Å

Table 1: Comparison of particle counts and final reconstruction resolutions for datasets processed with **Topaz** versus curated particle sets. Data sourced from Bepler, et al., Nature Methods, 2019.[2]



Experimental Protocols

This section provides detailed protocols for the key functionalities of **Topaz**: micrograph denoising and particle picking. These protocols are designed to be executed from the command line, offering maximum flexibility and integration with scripting workflows.

Protocol 1: Micrograph Denoising with a Pre-trained Model

This protocol describes how to use a pre-trained **Topaz**-Denoise model to denoise a set of micrographs. This is a quick and effective way to improve micrograph quality without the need for model training.

Methodology:

- Installation: Ensure **Topaz** is installed in a dedicated conda environment.[11]
- Input Data: A directory containing the micrographs to be denoised (e.g., in .mrc format).
- Execution: Run the **topaz** denoise command, specifying the input micrographs and an output directory. The --model flag is used to select a pre-trained model.
- Output: The specified output directory will contain the denoised micrographs.

Protocol 2: Training a Particle Picking Model

This protocol outlines the steps to train a custom **Topaz** model for particle picking. This is recommended for achieving the highest accuracy on a specific dataset.

Methodology:

- Prerequisites:
 - A set of micrographs.
 - A corresponding set of particle coordinates for a small subset of the micrographs (e.g., from manual picking). These are your "positive" labels.



- Image Preprocessing: It is recommended to downsample and normalize the micrographs before training.[3] This can be done in a single step using topaz preprocess.
- Training: Use the topaz train command with your preprocessed micrographs and particle coordinates.
 - The --train-images flag specifies the directory of preprocessed micrographs.
 - The --train-targets flag points to the directory containing the coordinate files.
 - The -o flag specifies the output file for the trained model.
- Model Evaluation: The training process will output performance metrics on a held-out test set, allowing you to assess the model's accuracy.[12]

Protocol 3: Particle Extraction using a Trained Model

Once a model is trained, it can be used to pick particles from the entire set of micrographs.

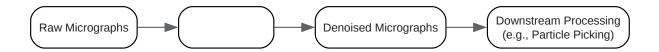
Methodology:

- Input:
 - The trained Topaz model (.sav file).
 - The full set of (preprocessed) micrographs.
- Extraction: Run the topaz extract command.
 - The -r flag sets the particle radius in pixels. This helps with non-maximum suppression to avoid picking multiple coordinates for the same particle.[3]
 - The -o flag specifies the output directory for the particle coordinate files.
- Output: Topaz will generate coordinate files for each micrograph, which can then be used for particle extraction in software like RELION or CryoSPARC.

Visualization of Workflows



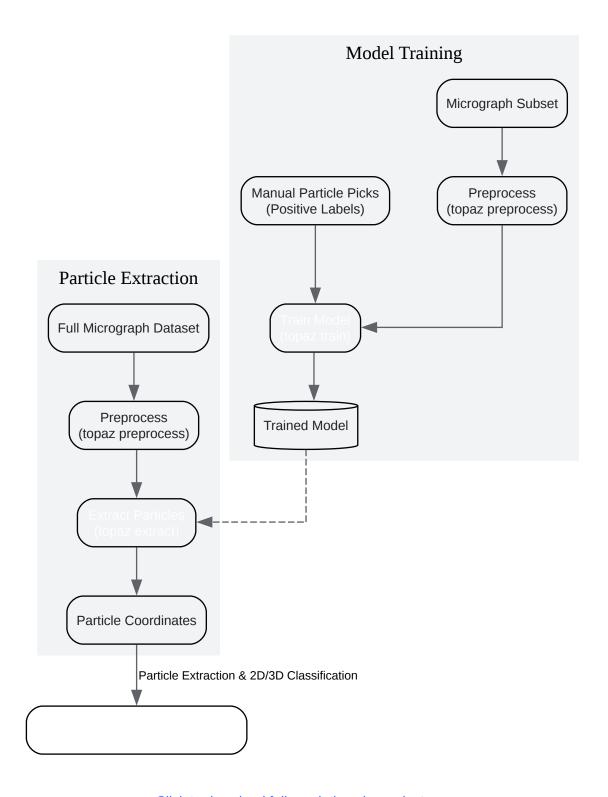
The following diagrams illustrate the integration of **Topaz** into a standard cryo-EM workflow.



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Caption: Workflow for micrograph denoising using Topaz.





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Caption: Workflow for training and particle picking with Topaz.

Conclusion



Topaz offers a powerful and efficient solution for two of the most significant bottlenecks in the cryo-EM data processing pipeline: particle picking and micrograph denoising.[1][6] By leveraging machine learning, **Topaz** enables researchers to extract more and better particles from their data, leading to improved efficiency and higher-quality 3D reconstructions.[2] Its modular design and integration with existing software make it a valuable addition to any cryo-EM workflow.

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